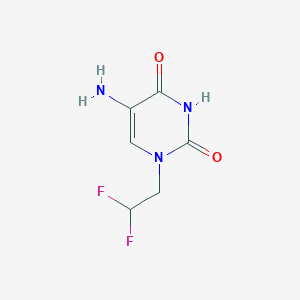

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated tetrahydropyrimidine-dione derivative. Its core structure consists of a six-membered dihydropyrimidine ring with a 2,4-dione moiety and an amino group at position 5.

Properties

Molecular Formula |

C6H7F2N3O2 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

5-amino-1-(2,2-difluoroethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7F2N3O2/c7-4(8)2-11-1-3(9)5(12)10-6(11)13/h1,4H,2,9H2,(H,10,12,13) |

InChI Key |

TWFIYYIJVHAXBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method includes the reaction of 2,2-difluoroethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .

Comparison with Similar Compounds

Key Observations:

Methoxymethyl (C₆H₉N₃O₃) enhances solubility due to its ether oxygen, making it suitable for oral formulations .

Steric and Conformational Properties: Cyclopropylmethyl introduces a rigid three-membered ring, likely reducing metabolic degradation and enhancing blood-brain barrier penetration . Phenoxyethoxymethyl in the anti-HIV compound creates bulkier substituents, influencing target binding and crystal packing (N–H⋯O hydrogen bonds stabilize the solid state).

Biological Activity :

- Fluorinated analogs (e.g., trifluoroethyl) are associated with kinase inhibition and antiviral activity due to their electron-withdrawing effects .

- The target compound’s difluoroethyl group may offer a compromise between metabolic stability and solubility, though direct pharmacological data are lacking.

Research Findings and Structural Insights

Crystallography and Stability:

- Analogs like 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-... exhibit planar tetrahydropyrimidine-dione cores with substituents aligned at ~85° angles, influencing molecular interactions .

- Hydrogen-bonding networks (e.g., N–H⋯O) are critical for crystal stability and dissolution rates, as seen in related compounds .

Biological Activity

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Information

- Molecular Formula : C7H8F2N2O

- SMILES Notation : C1=CC(=O)N(C=C1N)CC(F)F

- InChI Key : BTKLAKUWGRPOTQ-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.06775 | 133.6 |

| [M+Na]+ | 197.04969 | 143.8 |

| [M+NH4]+ | 192.09429 | 139.8 |

| [M+K]+ | 213.02363 | 139.0 |

| [M-H]- | 173.05319 | 132.2 |

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes involved in DNA repair mechanisms, particularly targeting DNA polymerase η (Pol η), which is crucial for bypassing DNA lesions that can lead to chemoresistance in cancer therapies .

- Anticancer Properties : Studies indicate that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Synergistic Effects with Chemotherapeutics : In vitro studies demonstrated that when combined with cisplatin, the compound enhanced the cytotoxic effects on cancer cell lines such as A375 and OVCAR3. The mechanism involved increased levels of phosphorylated H2AX (γH2AX), indicating enhanced DNA damage response .

- Bioavailability and Pharmacokinetics : Research on pharmacokinetic profiles revealed that the compound exhibits moderate bioavailability when administered orally, with studies reporting an approximate bioavailability of 8% based on area under the curve (AUC) measurements .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the tetrahydropyrimidine scaffold can significantly influence biological activity and selectivity towards specific targets like Pol η .

Toxicity and Safety Profile

While initial studies indicate low toxicity levels compared to existing chemotherapeutics, further investigations are necessary to fully understand the safety profile of this compound in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.